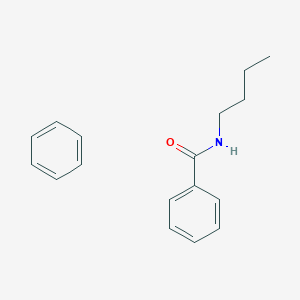
N-Butylbenzamide--benzene (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butylbenzamide–benzene (1/1) is an organic compound that consists of a benzene ring attached to an N-butylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylbenzamide–benzene (1/1) can be achieved through the direct condensation of benzoic acid and butylamine. This reaction typically requires the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of N-Butylbenzamide–benzene (1/1) often involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for its efficiency, eco-friendliness, and high yield .
Chemical Reactions Analysis
Types of Reactions
N-Butylbenzamide–benzene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitrobenzene derivatives.
Scientific Research Applications
N-Butylbenzamide–benzene (1/1) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of N-Butylbenzamide–benzene (1/1) involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the benzene ring acts as an electron-rich center, facilitating the attack by nucleophiles . This interaction can lead to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzene: Similar in structure but lacks the amide group.
Benzamide: Contains the amide group but lacks the butyl substituent.
N-Butylbenzamide: Similar but does not have the benzene ring attached.
Properties
CAS No. |
90239-29-5 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
benzene;N-butylbenzamide |
InChI |
InChI=1S/C11H15NO.C6H6/c1-2-3-9-12-11(13)10-7-5-4-6-8-10;1-2-4-6-5-3-1/h4-8H,2-3,9H2,1H3,(H,12,13);1-6H |
InChI Key |
KRCBVHSIWGOPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1.C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)

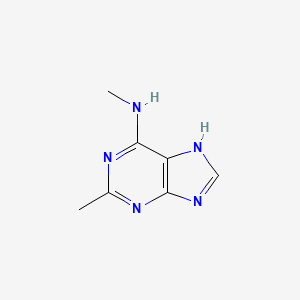
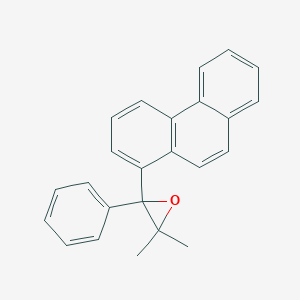

![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)


![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
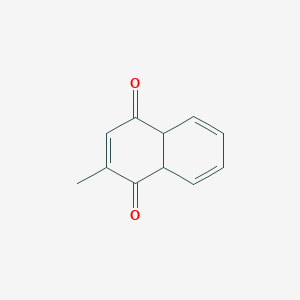
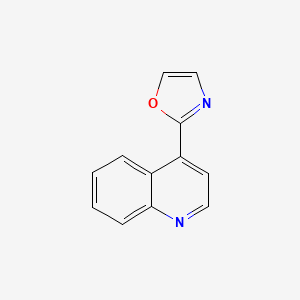
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
